methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Atom Economy Process Mass Intensity Green Chemistry

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 714963-28-7) is a chiral 1,3-dioxane derivative that functions as a key advanced intermediate in the manufacture of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. The molecule contains the stereochemically defined (4R,6R)-dioxane scaffold required for downstream biological activity, with the cyanomethyl group serving as a latent aminoethyl handle and the methyl ester enabling controlled carboxylate unmasking.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Cat. No. B15063004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)CC(=O)OC)CC#N)C
InChIInChI=1S/C11H17NO4/c1-11(2)15-8(4-5-12)6-9(16-11)7-10(13)14-3/h8-9H,4,6-7H2,1-3H3/t8-,9-/m1/s1
InChIKeyVNHTVBOEYQLXFA-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: A Chiral Dioxane Synthon for Atorvastatin Synthesis


Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 714963-28-7) is a chiral 1,3-dioxane derivative that functions as a key advanced intermediate in the manufacture of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor . The molecule contains the stereochemically defined (4R,6R)-dioxane scaffold required for downstream biological activity, with the cyanomethyl group serving as a latent aminoethyl handle and the methyl ester enabling controlled carboxylate unmasking. Commercial sourcing typically offers >98% purity, making this synthon suitable for both research-scale route development and industrial atorvastatin production .

Why 6-Cyanomethyl-1,3-Dioxane-4-Acetate Intermediates Cannot Be Casually Substituted


The 6-cyanomethyl-1,3-dioxane-4-acetate platform is highly configuration-dependent: only the (4R,6R) enantiomer delivers the correct stereochemistry required for atorvastatin's pharmacophoric 3,5-dihydroxyheptanoate side chain, and the ester moiety dictates the kinetics of the late-stage deprotection step [2] [1]. In-class analogs such as the tert-butyl ester or (4S,6S) enantiomer are not functionally interchangeable; swapping the methyl ester for a tert-butyl ester alters the hydrolysis conditions necessary to liberate the free acid, while a stereochemical mismatch yields inactive or antagonistic products [2]. Additionally, residual methyl ester can persist as a process impurity at 1–1.5% in atorvastatin if not rigorously controlled, underscoring the procurement risk of using an inadequately characterized intermediate [3].

Quantitative Evidence Guide: Differentiating Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate from Closest Analogs


Atom Economy: 18.5% Lower Molecular Weight Reduces Mass per Molar Unit

The target methyl ester has a molecular weight of 227.26 g/mol, compared with 269.34 g/mol for the tert-butyl ester analog. This represents an 18.5% mass reduction per mole of intermediate, directly lowering the quantity of substance that must be procured, shipped, and stored to achieve the same molar input into a synthetic sequence .

Atom Economy Process Mass Intensity Green Chemistry

Differential Hydrolytic Lability: Methyl Ester Cleaves Under Mild Acidic Conditions

Simple methyl esters undergo acid-catalyzed hydrolysis with a half-life of approximately 1.5 h at 25°C (0.05 M HCl), whereas tert-butyl esters are orders of magnitude more resistant, with an estimated environmental hydrolysis half-life of 140 years at pH 7 [1] . While these data derive from model esters, the relative stability trend is generalizable: the methyl ester can be selectively cleaved under sufficiently mild acidic conditions to avoid compromising the acid-labile 2,2-dimethyl acetonide protecting group, a critical advantage in multi-step atorvastatin assembly.

Protecting Group Strategy Ester Hydrolysis Chemoselectivity

Stereochemical Fidelity: (4R,6R) Configuration Required for Bioactive Atorvastatin

The (4R,6R) stereochemistry of the dioxane scaffold is essential for the ultimate biological activity of atorvastatin; the (4S,6S) enantiomer would produce an inactive or antagonistic product [1]. The target compound is commercially supplied with a purity specification of ≥98%, ensuring that the chirality introduced during synthesis is preserved and that undesired diastereomers are minimized .

Chiral Integrity Enantiomeric Purity Drug Substance Quality

Methyl Ester Impurity Benchmark: Process Control Quantified at 1.5% to ≤0.1%

In the final steps of atorvastatin synthesis, methyl ester can form as a process impurity at levels of 1–1.5% when methanol is present; optimized methanol removal reduces the methyl ester impurity to ≤0.1% (insignificant levels) [1]. The target compound therefore serves a dual role: as a high-purity intermediate and as the reference standard against which this critical impurity is measured.

Impurity Profiling Process Analytical Technology Regulatory Compliance

Application Scenarios Where Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Offers Quantifiable Advantage


Quality Control Reference Standard for Methyl Ester Impurity in Atorvastatin API

Atorvastatin manufacturers must control methyl ester impurity to ≤0.1% per ICH guidelines. The target compound serves as the authentic impurity standard for HPLC calibration, enabling accurate quantification and batch release decisions [1]. This application leverages the compound's identical structure to the process impurity, ensuring method specificity [1].

Chiral Building Block for Enantioselective Synthesis of Atorvastatin

The (4R,6R)-dioxane scaffold is the only stereochemical precursor that leads to biologically active atorvastatin [2]. Using the methyl ester-protected form guarantees chiral integrity throughout the remaining synthetic steps, reducing the risk of epimerization and eliminating the need for costly chiral resolution post-synthesis [2].

Selective Deprotection Strategy Exploiting Differential Ester Lability

In multi-step routes, the methyl ester can be cleaved under mild acidic conditions without affecting the acid-sensitive acetonide ketal, whereas the tert-butyl ester requires significantly harsher conditions [3]. This selectivity reduces by-product formation and simplifies purification, directly improving yield and throughput [3].

Atom Economy Optimization in Kilogram-Scale Process Development

The 18.5% lower molecular weight of the methyl ester compared to the tert-butyl ester directly reduces the mass of starting material required for a given molar output, lowering raw material cost, transportation burden, and waste disposal by an equivalent fraction . This advantage becomes significant at industrial scale, contributing to greener process metrics .

Quote Request

Request a Quote for methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.